Meconin

描述

Structure

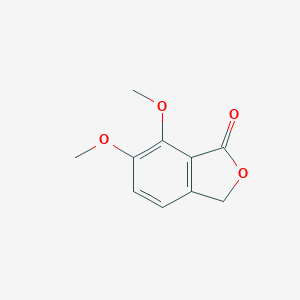

2D Structure

3D Structure

属性

IUPAC Name |

6,7-dimethoxy-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-12-7-4-3-6-5-14-10(11)8(6)9(7)13-2/h3-4H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORFFGRQMMWVHIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(COC2=O)C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60205433 | |

| Record name | Meconin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60205433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Meconine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032652 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.5 mg/mL at 25 °C | |

| Record name | Meconine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032652 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

569-31-3 | |

| Record name | Meconin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=569-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Meconin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000569313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Meconin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35547 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Meconin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60205433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,7-dimethoxyphthalide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.466 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MECONIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MK5R222CG0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Meconine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032652 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

102.5 °C | |

| Record name | Meconine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032652 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Structure and Properties of Meconin

Abstract

This compound, a phthalide isoquinoline alkaloid, is a natural compound of significant interest due to its presence in opium and its role as a primary metabolite of the antitussive drug noscapine. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed spectral data for its characterization, along with methodologies for its analysis, are presented. While specific signaling pathways for this compound remain largely unelucidated, this guide summarizes the current understanding of its metabolic origins and discusses potential areas for future pharmacological investigation.

Chemical Identity and Structure

This compound, systematically named 6,7-dimethoxy-2-benzofuran-1(3H)-one, is a lactone derivative of meconinic acid. Its core structure consists of a phthalide (isobenzofuranone) ring system substituted with two methoxy groups.

Table 1: Chemical Identifiers and Structural Information for this compound

| Identifier | Value |

| IUPAC Name | 6,7-dimethoxy-2-benzofuran-1(3H)-one |

| Synonyms | Opianyl, Meconic Lactone, 6,7-Dimethoxyphthalide |

| CAS Number | 569-31-3 |

| Chemical Formula | C₁₀H₁₀O₄ |

| Molecular Weight | 194.18 g/mol |

| SMILES | COC1=C(C2=C(C=C1)C(=O)OC2)OC |

| InChI | InChI=1S/C10H10O4/c1-12-7-4-3-6-5-14-10(11)8(6)9(7)13-2/h3-4H,5H2,1-2H3 |

Physicochemical Properties

This compound is a white crystalline solid with a sharp, bitter taste. It is sparingly soluble in cold water but more soluble in boiling water and common organic solvents.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Appearance | White, optically inactive needles | [1] |

| Melting Point | 102-103 °C | [1] |

| Solubility in Water | 1.43 mg/mL (in 700 parts cold water) | [1] |

| Solubility in Boiling Water | 45.5 mg/mL (in 22 parts boiling water) | [1] |

| Solubility in Organic Solvents | Soluble in alcohol, benzene, chloroform, ether, glacial acetic acid | [1] |

Spectral Data for Structural Elucidation

The structural confirmation of this compound relies on various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data are essential for the unambiguous identification of this compound. While specific experimental protocols for acquiring NMR spectra of this compound are not extensively detailed in the public domain, general procedures for small organic molecules are applicable.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.1 - 7.3 | 110 - 130 |

| Methylene (CH₂) | ~5.2 | ~70 |

| Methoxy (OCH₃) | ~3.9 | ~56, ~61 |

| Carbonyl (C=O) | - | ~168 |

| Aromatic C-O | - | 145 - 155 |

Note: These are predicted values and may vary slightly from experimental data.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorption bands corresponding to its key functional groups.

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~1760 | C=O stretch (lactone) |

| ~1600, ~1480 | C=C stretch (aromatic) |

| ~1270, ~1040 | C-O stretch (ether and lactone) |

| ~2950, ~2850 | C-H stretch (aliphatic) |

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of this compound.

Table 5: Key Mass Spectrometry Data for this compound

| Technique | Key Fragments (m/z) |

| Electron Ionization (EI-MS) | 194 (M⁺), 179, 165, 151, 136 |

Synthesis and Purification

Synthesis

While several synthetic routes to phthalides exist, a common laboratory-scale synthesis of this compound involves the reduction of opianic acid.

Experimental Protocol: Synthesis of this compound from Opianic Acid (Illustrative)

-

Dissolution: Dissolve opianic acid in a suitable solvent, such as glacial acetic acid.

-

Reduction: Add a reducing agent, for example, sodium borohydride, portion-wise to the solution at a controlled temperature (e.g., 0-5 °C).

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by the slow addition of water. Neutralize the mixture with a base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Note: This is a generalized protocol. Specific reaction conditions, including stoichiometry, temperature, and reaction time, should be optimized.

Purification

High-performance liquid chromatography (HPLC) is a suitable method for the purification and analysis of this compound.

Experimental Protocol: HPLC Purification of this compound (General)

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient elution system of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape, is effective[2]. For preparative separations, the method can be scaled up[2].

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of this compound (around 220 nm and 308 nm) is appropriate.

-

Sample Preparation: Dissolve the crude this compound in the mobile phase or a compatible solvent and filter through a 0.45 µm filter before injection.

Biological Activity and Mechanism of Action

The biological activity of this compound is not as extensively studied as its parent compound, noscapine. However, its role as a major metabolite of noscapine suggests it may contribute to the overall pharmacological profile of the drug.

Metabolic Pathway of Noscapine to this compound

This compound is formed through the C-C bond cleavage of noscapine, a reaction primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver. Several CYP isoforms, including CYP3A4, CYP1A1, CYP2C19, and CYP2D6, are involved in this metabolic transformation.

dot

Caption: Metabolic cleavage of noscapine into this compound and cotarnine by hepatic CYP enzymes.

Potential Pharmacological Activities

Given the structural similarities to other biologically active phthalides and its origin from noscapine, this compound may possess a range of pharmacological activities that warrant further investigation.

-

Anti-inflammatory Activity: Some studies on related compounds suggest that phthalides may exhibit anti-inflammatory properties, potentially through the inhibition of the cyclooxygenase (COX) pathway. Further research is needed to confirm if this compound shares this activity.

-

Antimicrobial Activity: Natural products containing phthalide scaffolds have been reported to have antibacterial and antifungal properties. The antimicrobial potential of this compound could be explored using standard assays such as the determination of the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) (General)

-

Preparation of Inoculum: Prepare a standardized suspension of the target microorganism (bacteria or fungi).

-

Serial Dilution: Prepare a series of two-fold dilutions of this compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is the lowest concentration of this compound that visibly inhibits the growth of the microorganism.

Conclusion and Future Directions

This compound is a well-characterized natural product with a defined chemical structure and physicochemical properties. Its primary significance currently lies in its role as a biomarker for noscapine intake and, by extension, for the use of certain opiates. While detailed experimental protocols for its synthesis and purification are available in the scientific literature, a significant gap exists in the understanding of its own biological activities and mechanisms of action.

Future research should focus on a systematic pharmacological screening of this compound to elucidate any potential therapeutic effects. Investigations into its anti-inflammatory, antimicrobial, and other biological activities, along with studies to identify its molecular targets and signaling pathways, will be crucial in determining the broader scientific and medicinal value of this compound.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The experimental protocols provided are for illustrative purposes and should be adapted and validated by qualified researchers.

References

Meconin (CAS 569-31-3): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meconin, identified by CAS number 569-31-3, is a phthalideisoquinoline alkaloid naturally occurring in opium poppy (Papaver somniferum) and is also a primary metabolite of the antitussive drug noscapine. While extensively utilized as a reliable biomarker for illicit opiate consumption, particularly in neonatal drug testing, its intrinsic pharmacological properties remain largely unexplored. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound, focusing on its chemical properties, synthesis, analytical methodologies for its detection, and the limited available information regarding its biological activities. This document aims to serve as a foundational resource for researchers and professionals in drug development interested in the further investigation of this compound and its potential therapeutic applications.

Introduction

This compound, also known as 6,7-dimethoxyphthalide or opianyl, is a lactone of meconinic acid.[1] It is structurally related to other opium alkaloids and is a key metabolite of noscapine, a non-narcotic cough suppressant that has also been investigated for its anticancer properties.[2][3][4] The primary application of this compound in the scientific and clinical fields to date has been as a forensic marker to distinguish between the use of illicit heroin and pharmaceutical opioids.[5] Its presence in biological samples, such as urine and meconium, is considered a strong indicator of exposure to street heroin, which often contains noscapine as an impurity.[5] Despite its prevalence in forensic toxicology, the independent pharmacological effects and mechanism of action of this compound are not well-documented in publicly available literature. This whitepaper consolidates the existing technical data on this compound to facilitate future research into its potential biological activities.

Chemical and Physical Properties

This compound is a white, crystalline solid with a molecular formula of C₁₀H₁₀O₄ and a molecular weight of 194.18 g/mol .[6][7] A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 569-31-3 | [6][7] |

| Molecular Formula | C₁₀H₁₀O₄ | [6][7] |

| Molecular Weight | 194.18 g/mol | [6][7] |

| IUPAC Name | 6,7-dimethoxy-1(3H)-isobenzofuranone | [7] |

| Synonyms | 6,7-Dimethoxyphthalide, Opianyl, Meconic Lactone | [1][8] |

| Melting Point | 101-102 °C | Not explicitly found in search results |

| Solubility | Soluble in chloroform, ethanol, and other organic solvents. Limited solubility in water. | [6] |

| Appearance | White crystalline solid | [6] |

Synthesis of this compound

Putative Synthesis of this compound from Opianic Acid:

A potential synthesis route involves the reduction of opianic acid (2-formyl-3,4-dimethoxybenzoic acid). This reduction could be achieved using a suitable reducing agent, such as sodium borohydride (NaBH₄), to convert the aldehyde group to a hydroxyl group, which would then spontaneously cyclize to form the lactone, this compound.

References

- 1. Rational Design, Synthesis, and Biological Evaluation of Third Generation α-Noscapine Analogues as Potent Tubulin Binding Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A new antiproliferative noscapine analogue: chemical synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Second generation benzofuranone ring substituted noscapine analogs: Synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research.monash.edu [research.monash.edu]

- 5. researchgate.net [researchgate.net]

- 6. CAS 569-31-3: this compound | CymitQuimica [cymitquimica.com]

- 7. This compound | C10H10O4 | CID 68437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

Meconin (C₁₀H₁₀O₄): A Technical Guide for Researchers, Scientists, and Drug Development Professionals

An In-depth Overview of the Benzofuranone Derivative with Potential Therapeutic Applications

Foreword: Meconin, a naturally occurring benzofuranone with the molecular formula C₁₀H₁₀O₄, has garnered attention primarily as a biomarker for illicit opiate consumption. However, its structural relationship to the bioactive class of isobenzofuranones suggests a broader pharmacological potential that warrants deeper investigation. This technical guide provides a comprehensive overview of this compound, consolidating available data on its chemical properties, synthesis, and known biological activities. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development, aiming to stimulate further exploration into the therapeutic applications of this intriguing molecule.

Chemical and Physical Properties

This compound, chemically known as 6,7-dimethoxy-1(3H)-isobenzofuranone, is a white crystalline solid. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀O₄ | [1][2] |

| Molecular Weight | 194.18 g/mol | [3] |

| IUPAC Name | 6,7-dimethoxy-1(3H)-isobenzofuranone | [2] |

| CAS Number | 569-31-3 | [2] |

| Melting Point | 102.5 °C | [3] |

| Solubility | Soluble in chloroform. | - |

Synthesis of this compound

The synthesis of this compound can be approached through various pathways, primarily utilizing precursors such as o-veratric acid or opianic acid. While detailed, step-by-step industrial synthesis protocols are proprietary, the fundamental chemical transformations are described in the scientific literature.

A potential synthetic route starting from veratraldehyde, a commercially available precursor, is outlined below. This process involves the oxidation of veratraldehyde to veratric acid, followed by subsequent reactions to form the lactone ring characteristic of this compound.

Caption: A simplified workflow for the synthesis of this compound from Veratraldehyde.

Biological Activity and Mechanism of Action

This compound's primary established role is as a specific biomarker for the consumption of illicit heroin, as it is a metabolite of noscapine, an alkaloid present in opium.[1] Its detection in biological matrices like urine and meconium is a reliable indicator of exposure to street heroin.

Beyond its biomarker status, the broader class of isobenzofuranones, to which this compound belongs, exhibits a range of biological activities, suggesting potential therapeutic avenues for this compound itself.

Potential Anti-inflammatory Activity

Noscapine, the parent compound of this compound, has demonstrated anti-inflammatory effects.[1] Studies have shown that noscapine can reduce inflammation by antagonizing bradykinin receptors and inhibiting the secretion of pro-inflammatory cytokines such as TNF-α.[1] Given that this compound is a metabolite of noscapine, it is plausible that it may retain or possess its own anti-inflammatory properties. Further research is required to elucidate the specific anti-inflammatory effects of this compound and its mechanism of action in inflammatory pathways.

Potential Anticancer Activity

Several isobenzofuranone derivatives have been investigated for their antiproliferative activity against various cancer cell lines.[4][5] Some have shown the ability to induce cell death and potentiate the effects of existing chemotherapy drugs like cyclophosphamide and cisplatin in animal models.[6][7] The proposed mechanisms often involve the induction of DNA damage and apoptosis in cancer cells.[4] While direct studies on the anticancer effects of this compound are lacking, its structural similarity to other cytotoxic isobenzofuranones makes this a promising area for future investigation.

Potential Neuroprotective Effects

Certain isobenzofuranone derivatives have exhibited neuroprotective properties in preclinical studies.[8][9][10] These compounds have been shown to mitigate oxidative stress and neuronal damage induced by neurotoxins.[10] The antioxidant activity of isobenzofuranones suggests they may be beneficial in conditions associated with redox imbalance in the brain.[8][9] The potential for this compound to exert neuroprotective effects remains an unexplored but compelling research direction.

Experimental Protocols

Quantification of this compound in Biological Matrices

The analysis of this compound in biological samples is crucial for its role as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for this purpose.

Sample Preparation (Meconium):

-

Homogenize meconium samples.

-

Perform solvent extraction to isolate the analytes.

-

Further purify the extract using solid-phase extraction (SPE) to remove interfering substances.[11][12]

LC-MS/MS Analysis:

-

Inject the purified extract into an LC-MS/MS system.

-

Employ a suitable chromatographic column, such as a HILIC column, for separation.[12]

-

Use multiple reaction monitoring (MRM) mode for sensitive and specific detection of this compound and its internal standard.

A generalized workflow for the bioanalytical quantification of this compound is presented below.

Caption: A general workflow for the quantification of this compound in biological samples.

Signaling Pathways

The specific signaling pathways modulated by this compound have not yet been elucidated. However, based on the activities of related compounds, several pathways are of interest for future investigation. For instance, the anti-inflammatory effects of noscapine are linked to the inhibition of cytokine signaling, potentially involving pathways like NF-κB. The anticancer activity of other isobenzofuranones suggests possible interactions with cell cycle regulation and apoptosis pathways, which could involve proteins such as p53 and caspases.

A hypothetical signaling pathway that could be influenced by this compound, based on the known activities of isobenzofuranones, is depicted below.

Caption: A hypothetical signaling pathway potentially modulated by this compound.

Quantitative Data

Currently, quantitative data for this compound is primarily available in the context of its use as a biomarker.

| Parameter | Matrix | Method | Value | Reference |

| Limit of Quantification (LOQ) | Meconium | LC-MS | 15 ng/mg | [12] |

Further research is necessary to generate quantitative data on the efficacy, pharmacokinetics, and toxicology of this compound to support its potential development as a therapeutic agent.

Future Directions

The existing body of research on this compound lays a foundation for more in-depth investigations into its pharmacological properties. Key areas for future research include:

-

Detailed Synthesis Protocols: Development and publication of optimized, high-yield synthesis methods.

-

Pharmacological Screening: Comprehensive in vitro and in vivo studies to evaluate the anti-inflammatory, anticancer, and neuroprotective activities of this compound.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways through which this compound exerts its biological effects.

-

Pharmacokinetic and Toxicological Profiling: Thorough ADME (absorption, distribution, metabolism, and excretion) and toxicology studies to assess the safety and viability of this compound as a drug candidate.

Conclusion

This compound, with its established role as a biomarker and its structural similarity to other bioactive isobenzofuranones, represents a molecule of significant interest for further scientific exploration. This technical guide has summarized the current knowledge on this compound, highlighting the gaps that need to be addressed to unlock its full therapeutic potential. It is hoped that this compilation of information will serve as a valuable resource for the scientific community and catalyze new research initiatives in this promising area.

References

- 1. Noscapine - Wikipedia [en.wikipedia.org]

- 2. 1(3H)-Isobenzofuranone, 6,7-dimethoxy- [webbook.nist.gov]

- 3. This compound | C10H10O4 | CID 68437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. digital.csic.es [digital.csic.es]

- 5. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. Protective role of isobenzofuran-1(3H)-one derivative against neuronal injury and enzyme activity dysregulation induced by bipyridyl herbicide in adult male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development of a multi-residue method in a fetal matrix: analysis of meconium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Analysis of cocaine/crack biomarkers in meconium by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Meconin: A Key Metabolite of Noscapine - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Noscapine, a phthalideisoquinoline alkaloid derived from opium poppy, has garnered significant attention for its potential as a non-toxic anticancer agent. Understanding its metabolic fate is crucial for its clinical development and for identifying potential drug-drug interactions. This technical guide provides an in-depth exploration of meconin, a principal metabolite of noscapine. It details the metabolic pathways leading to this compound formation, the enzymes involved, quantitative data on its excretion, and the experimental protocols for its detection and quantification. This document aims to serve as a comprehensive resource for researchers in pharmacology, drug metabolism, and oncology.

Introduction

Noscapine undergoes extensive first-pass metabolism in humans and other species, leading to a variety of phase I and phase II metabolites.[1] Among these, this compound (6,7-dimethoxyisobenzofuran-1(3H)-one) is a significant product resulting from the cleavage of the C1-C3' bond of the noscapine molecule.[2][3] The formation of this compound is a key step in the biotransformation of noscapine and its detection in biological fluids can serve as a marker for noscapine administration and, by extension, for illicit opiate use in forensic toxicology.[4][5][6] This guide will elucidate the metabolic journey from noscapine to this compound, providing the necessary technical details for its study.

Metabolic Pathway of Noscapine to this compound

The primary metabolic transformation of noscapine that leads to the formation of this compound is a C-C bond cleavage. This reaction breaks the bond connecting the phthalide and isoquinoline moieties of the noscapine structure, yielding this compound and cotarnine.[2][3] This metabolic process is primarily mediated by the Cytochrome P450 (CYP) enzyme system in the liver.

Several CYP isoforms have been identified as having catalytic activity towards the metabolism of noscapine, including the formation of its various metabolites. While the direct C-C cleavage to this compound is a key step, other metabolic reactions such as O-demethylation and N-demethylation also occur.[1][7]

The key enzymatic players in the phase I metabolism of noscapine include:

-

CYP3A4/5 : Exhibits high catalytic activity towards the formation of many of noscapine's metabolites.[1]

-

CYP2C9 : Shows significant activity, particularly in the formation of certain metabolites.[1]

-

CYP1A1/2 and CYP2C19 : Also demonstrate catalytic activity in noscapine metabolism.[1]

Following phase I metabolism, noscapine and its metabolites, including hydroxylated intermediates, can undergo phase II conjugation reactions, primarily glucuronidation, facilitated by UDP-glucuronosyltransferases (UGTs) such as UGT1A1, UGT1A3, UGT1A9, and UGT2B7.[1][8]

Quantitative Data on this compound Excretion

This compound is a major metabolite of noscapine, and its quantification in urine provides valuable pharmacokinetic data. The percentage of the administered dose of noscapine excreted as this compound varies across species.

| Species | % of Dose Excreted as this compound in Urine (24h) | Reference(s) |

| Human | ~2% (one individual up to 22%) | [3] |

| Rabbit | ~8% | [3] |

| Rat | ~3% | [3] |

Table 1: Urinary Excretion of this compound Following Noscapine Administration.

Experimental Protocols

The detection and quantification of this compound from biological matrices typically involve chromatographic techniques coupled with mass spectrometry.

Sample Preparation

A common initial step for plasma samples is protein precipitation.[9] For urine samples, a dilution or solid-phase extraction (SPE) may be employed to concentrate the analyte and remove interfering substances.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of this compound, particularly in forensic applications.[5][6]

-

Extraction: Solid-phase extraction is often used for urine samples.[6]

-

Derivatization: While not always necessary, derivatization can improve chromatographic properties.

-

GC Column: A capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is suitable.[10]

-

Ionization: Electron Ionization (EI) is typically used.

-

Detection: Mass spectrometer operated in selected ion monitoring (SIM) mode for enhanced sensitivity.[10]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the quantification of this compound and other noscapine metabolites.

-

Chromatography: Ultra-performance liquid chromatography (UPLC) or high-performance liquid chromatography (HPLC) is used.[1][8]

-

Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.[10]

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity.[10]

Signaling Pathways Influenced by Noscapine and its Metabolites

Noscapine exerts its primary pharmacological effect, particularly its anticancer activity, by modulating microtubule dynamics.[11] It binds to tubulin, leading to an arrest of the cell cycle in the G2/M phase and subsequent apoptosis in cancer cells.[9][11] While the direct effects of this compound on these pathways are not as extensively studied as the parent compound, as a major metabolite, its potential contribution to the overall pharmacological profile of noscapine warrants consideration.

The anticancer effects of noscapine are mediated through several key signaling events:

-

Microtubule Dynamics Modulation: Noscapine alters the dynamic instability of microtubules without causing complete depolymerization, which is a subtler mechanism compared to other microtubule-targeting agents like taxanes and vinca alkaloids.[11]

-

Cell Cycle Arrest: The disruption of microtubule function during mitosis leads to the activation of the spindle assembly checkpoint, causing cells to arrest in metaphase.[11]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria and the activation of caspases.[11]

Conclusion

This compound is a pivotal metabolite in the biotransformation of noscapine. Its formation through C-C bond cleavage represents a significant metabolic pathway mediated by various CYP enzymes. The ability to accurately detect and quantify this compound is essential for pharmacokinetic studies of noscapine and has important implications in forensic toxicology. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working with noscapine and its metabolites. Further investigation into the specific biological activities of this compound will be crucial in fully understanding the pharmacological and toxicological profile of noscapine.

References

- 1. Metabolic map and bioactivation of the anti-tumour drug noscapine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Noscapine - Wikipedia [en.wikipedia.org]

- 3. Metabolic fate of noscapine. II. Isolation and identification of novel metabolites produced by C-C bond cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Validation of this compound as a marker for illicit opiate use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Production of metabolites of the anti-cancer drug noscapine using a P450BM3 mutant library - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolic map and bioactivation of the anti-tumour drug noscapine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Noscapine, an Emerging Medication for Different Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. What is the mechanism of Noscapine? [synapse.patsnap.com]

An In-depth Technical Guide to the Synthesis of Meconin from Noscapine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of meconin from noscapine. The primary focus is on the reductive cleavage of noscapine, a well-established method for this conversion. This document includes detailed experimental protocols, quantitative data, and spectroscopic analysis to aid researchers in the replication and further investigation of this chemical transformation.

Introduction

Noscapine, a phthalideisoquinoline alkaloid found in the opium poppy (Papaver somniferum), is primarily known for its antitussive properties. Its degradation and metabolism have been a subject of interest, leading to the identification of several key metabolites, including this compound (6,7-dimethoxyisobenzofuran-1(3H)-one). This compound itself is a valuable chemical intermediate and a known metabolite of noscapine in biological systems.[1][2][3] The synthesis of this compound from noscapine is a critical process for various research applications, including the study of noscapine's metabolic fate and the generation of standards for analytical testing.

The most direct chemical pathway for the synthesis of this compound from noscapine involves the reductive cleavage of the C1-C3' bond of the noscapine molecule.[4] This process yields two main products: this compound and hydrocotarnine.

Synthesis Pathway: Reductive Cleavage of Noscapine

The conversion of noscapine to this compound is achieved through a reductive cleavage reaction. This reaction specifically targets the bond connecting the phthalide and the tetrahydroisoquinoline moieties of the noscapine molecule. The most commonly employed method utilizes zinc metal in the presence of a strong acid, typically hydrochloric acid (HCl).[4]

The proposed reaction mechanism involves the reduction of the benzylic ether-like linkage at the C1 position. The acidic medium protonates the ether oxygen, making the C1 carbon more susceptible to nucleophilic attack and subsequent cleavage. Zinc acts as the reducing agent, providing the electrons necessary for the cleavage and the subsequent saturation of the bond, leading to the formation of this compound and hydrocotarnine.

Below is a diagram illustrating the overall synthesis pathway.

Caption: Reductive cleavage of noscapine to this compound and hydrocotarnine.

Quantitative Data

The yield of this compound from the reductive cleavage of noscapine can vary depending on the specific reaction conditions. While detailed quantitative studies on the optimization of this specific reaction are not extensively published, the metabolic data provides some context on the formation of this compound. In vivo, this compound is a major metabolite of noscapine.[1]

| Parameter | Value | Species | Reference |

| Urinary Excretion of this compound (% of Noscapine Dose) | ~3% | Rats | [1] |

| ~8% | Rabbits | [1] | |

| ~2% | Humans | [1] | |

| up to 22% | Humans (one individual) | [1] |

Note: These values represent metabolic conversion and not necessarily the yield of a controlled chemical synthesis.

For a laboratory-scale chemical synthesis, yields would be expected to be significantly higher and would be dependent on factors such as reaction time, temperature, and purification efficiency.

Experimental Protocols

The following section outlines a general experimental protocol for the reductive cleavage of noscapine to synthesize this compound. This protocol is based on established chemical principles for similar reactions.

Materials and Reagents

-

Noscapine

-

Zinc dust (activated)

-

Concentrated Hydrochloric Acid (HCl)

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of this compound from noscapine.

Caption: Experimental workflow for this compound synthesis and purification.

Detailed Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve a known quantity of noscapine in a minimal amount of dilute hydrochloric acid.

-

Reduction: To the stirred solution, add an excess of activated zinc dust portion-wise. The reaction is typically carried out at room temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the noscapine spot and the appearance of new spots corresponding to this compound and hydrocotarnine.

-

Work-up: Upon completion, filter the reaction mixture to remove excess zinc dust. The acidic aqueous solution is then carefully neutralized with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extraction: The neutralized aqueous solution is extracted multiple times with an organic solvent such as dichloromethane. The organic layers are combined.

-

Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product mixture.

-

Purification: The crude product, containing both this compound and hydrocotarnine, is then purified using column chromatography on silica gel. A solvent system such as a gradient of hexane and ethyl acetate can be used to separate the two components. This compound is typically the less polar of the two major products.

-

Characterization: The purified this compound is characterized by spectroscopic methods (NMR, MS, and IR) to confirm its identity and purity.

Spectroscopic Data for this compound

The following tables summarize the key spectroscopic data for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 3.92 | s | -OCH₃ | |

| 4.15 | s | -OCH₃ | |

| 5.18 | s | -CH₂- | |

| 7.05 | d, J = 8.5 Hz | Ar-H | |

| 7.15 | d, J = 8.5 Hz | Ar-H |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| 56.1 | -OCH₃ | |

| 61.8 | -OCH₃ | |

| 68.9 | -CH₂- | |

| 110.1 | Ar-C | |

| 115.8 | Ar-C | |

| 127.9 | Ar-C | |

| 145.2 | Ar-C-O | |

| 151.3 | Ar-C-O | |

| 168.2 | C=O (lactone) |

Note: NMR data can vary slightly depending on the solvent used.

Mass Spectrometry (MS)

The electron ionization mass spectrum (EI-MS) of this compound shows a characteristic fragmentation pattern.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 194 | 100 | [M]⁺ (Molecular Ion) |

| 179 | 40 | [M - CH₃]⁺ |

| 165 | 35 | [M - CHO]⁺ or [M - C₂H₅]⁺ |

| 151 | 60 | [M - CH₃ - CO]⁺ |

| 123 | 25 | [C₇H₇O₂]⁺ |

| 95 | 15 | [C₆H₇O]⁺ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950-2850 | Medium | C-H stretching (alkoxy and CH₂) |

| ~1760 | Strong | C=O stretching (lactone) |

| ~1610, 1500 | Medium | C=C stretching (aromatic) |

| ~1270 | Strong | C-O stretching (aryl ether) |

| ~1040 | Strong | C-O stretching (lactone) |

Conclusion

The synthesis of this compound from noscapine via reductive cleavage is a straightforward and effective method for obtaining this valuable compound. This guide provides the essential theoretical background, a detailed experimental workflow, and comprehensive spectroscopic data to assist researchers in successfully performing and characterizing this transformation. The provided information is intended to serve as a foundational resource for further studies involving this compound and the broader chemistry of noscapine and its derivatives.

References

The Core Role of Meconin: A Technical Guide to its Significance as a Noscapine Metabolite and Biomarker

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meconin, a phthalide compound, is primarily recognized not for its own direct pharmacological effects, but as a key metabolite of the benzylisoquinoline alkaloid noscapine. Noscapine, historically used as a cough suppressant, is also a natural component of opium poppy and is therefore present in illicit heroin. Consequently, the detection of this compound in biological samples has become a crucial indicator of noscapine administration and, by extension, a valuable biomarker for identifying illicit opiate use. This technical guide provides an in-depth exploration of this compound's role, focusing on its metabolic origins from noscapine and the analytical methodologies employed for its detection.

From Noscapine to this compound: A Metabolic Journey

The biotransformation of noscapine into this compound is a significant metabolic pathway that involves the cleavage of a carbon-carbon bond within the noscapine molecule. This process is primarily carried out by the cytochrome P450 (CYP) superfamily of enzymes in the liver.

The metabolic conversion of noscapine to this compound and cotarnine occurs through the oxidative cleavage of the C-C bond between the isoquinoline and phthalide moieties of the parent molecule. This reaction is catalyzed by various CYP enzymes, with studies indicating the prominent roles of CYP3A4 and CYP2C9.[1][2]

Quantitative Analysis of Noscapine Metabolism

The extent of noscapine's metabolism to this compound can vary between species. The following table summarizes the reported percentage of a noscapine dose that is excreted as this compound in the urine of different species within a 24-hour period.

| Species | Percentage of Noscapine Dose Excreted as this compound (in 24h urine) | Reference |

| Humans | ~2% (with one reported case as high as 22%) | [3] |

| Rabbits | ~8% | [3] |

| Rats | ~3% | [3] |

This compound as a Biomarker for Illicit Heroin Use

The presence of noscapine as a natural alkaloid in opium means it is an impurity in illicitly produced heroin. Pharmaceutical-grade diamorphine (heroin), on the other hand, is highly purified and does not contain noscapine. Therefore, the detection of this compound, a stable metabolite of noscapine, in a biological sample is a strong indicator of the use of street heroin.[4]

Experimental Protocols: Detection of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

The gold standard for the detection and quantification of this compound in biological fluids, such as urine, is Gas Chromatography-Mass Spectrometry (GC-MS). The following is a representative protocol synthesized from established methodologies.

1. Sample Preparation (Solid-Phase Extraction - SPE)

-

Objective: To isolate this compound from the urine matrix.

-

Materials:

-

Urine sample

-

Internal standard (e.g., this compound-d3)

-

Phosphate buffer (pH 6)

-

Methanol

-

Dichloromethane

-

Isopropanol

-

Ammonium hydroxide

-

Solid-Phase Extraction (SPE) columns (e.g., C18)

-

-

Procedure:

-

To 1 mL of urine, add the internal standard.

-

Add 2 mL of phosphate buffer and vortex.

-

Condition the SPE column with methanol followed by phosphate buffer.

-

Load the urine sample onto the SPE column.

-

Wash the column with water, followed by a dilute acid, and then methanol.

-

Elute this compound with a mixture of dichloromethane and isopropanol containing ammonium hydroxide.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

2. Derivatization

-

Objective: To increase the volatility and thermal stability of this compound for GC-MS analysis.

-

Materials:

-

Dried sample extract from SPE

-

Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% Trimethylchlorosilane - TMCS)

-

Ethyl acetate

-

-

Procedure:

-

Reconstitute the dried extract in ethyl acetate.

-

Add the silylating agent (BSTFA with 1% TMCS).

-

Incubate the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative of this compound.

-

3. GC-MS Analysis

-

Objective: To separate, identify, and quantify the this compound derivative.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

GC Conditions (Representative):

-

Column: HP-5MS (or equivalent) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

-

-

MS Conditions (Representative):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, monitoring characteristic ions of the this compound-TMS derivative and the internal standard.

-

Mass Spectrometer: Quadrupole or Time-of-Flight (TOF).

-

Visualizing the Metabolic Pathway and Analytical Workflow

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language for Graphviz.

Conclusion

While this compound itself does not appear to possess a significant pharmacological mechanism of action, its role as a direct and stable metabolite of noscapine is of paramount importance in the fields of clinical and forensic toxicology. The presence of this compound in biological samples serves as a reliable indicator of noscapine intake, which in turn is a key marker for the use of illicit heroin. Understanding the metabolic pathway from noscapine to this compound and the analytical methods for its detection, such as the detailed GC-MS protocol, is essential for researchers, scientists, and drug development professionals working in areas related to substance abuse, pharmacology, and analytical chemistry.

References

Meconin: A Pharmacokinetic and Pharmacodynamic enigma

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Meconin, a phthalideisoquinoline alkaloid, is primarily recognized in the scientific literature as a key metabolite of the antitussive drug noscapine and a validated biomarker for the detection of illicit heroin use. Despite its established presence in toxicological and forensic analyses, a comprehensive understanding of this compound's own pharmacokinetic (PK) and pharmacodynamic (PD) profile remains largely uncharted territory. This technical guide synthesizes the currently available, albeit limited, information on this compound, focusing on its metabolic origins, its utility as a biomarker, and the analytical methodologies for its detection. Due to the scarcity of direct research on this compound's pharmacological activity, this document also explores the pharmacokinetics of its parent compound, noscapine, to provide a contextual framework for potential future investigations into this compound's therapeutic potential.

Introduction

This compound (6,7-dimethoxy-1(3H)-isobenzofuranone) is a naturally occurring compound found in opium and is a significant metabolite of noscapine[1][2]. Its primary role in clinical and forensic toxicology is as a specific marker for the consumption of illicit heroin, as noscapine is a common constituent of street heroin but not of pharmaceutical-grade diamorphine[3][4][5]. While extensive research has been dedicated to its detection in various biological matrices, there is a conspicuous absence of studies investigating the intrinsic pharmacological properties of this compound. This guide aims to collate the existing data and highlight the knowledge gaps, thereby serving as a foundational resource for researchers interested in exploring the untapped potential of this molecule.

Pharmacokinetics: A Picture Derived from its Precursor

Direct studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are not available in the current body of scientific literature. However, insights can be gleaned from the pharmacokinetic profile of its parent compound, noscapine.

Metabolism of Noscapine to this compound

Noscapine undergoes extensive first-pass metabolism, with key biotransformation pathways including C-C bond cleavage, O-demethylation, and cleavage of the methylenedioxy group[6]. The formation of this compound from noscapine is a result of the cleavage of the C-C bond between the phthalide and isoquinoline moieties of the noscapine molecule. Meconine has been identified as a major metabolite of noscapine in rabbits, rats, and humans[1]. In one study, meconine accounted for approximately 3%, 8%, and 2% of the administered noscapine dose in the 24-hour urine of rats, rabbits, and humans, respectively, with one human subject showing excretion as high as 22%[1].

The metabolic conversion of noscapine to this compound is a critical aspect of its toxicological identification. The following diagram illustrates the metabolic pathway.

Quantitative Pharmacokinetic Data for Noscapine

While no quantitative PK data exists for this compound, the following table summarizes the available pharmacokinetic parameters for its parent compound, noscapine, from a study in healthy human volunteers.

| Parameter | Value | Species | Administration | Reference |

| Elimination Half-life (t½) | 2.6 hours | Human | Intravenous | [7] |

| Total Plasma Clearance | 22 ml/min/kg | Human | Intravenous | [7] |

| Volume of Distribution (Vd) | 4.7 l/kg | Human | Intravenous | [7] |

| Oral Bioavailability | ~30% | Human | Oral | [7] |

These parameters for noscapine suggest that it is a rapidly cleared drug with a large volume of distribution. The fate of its metabolite, this compound, following its formation is currently unknown.

Pharmacodynamics: An Unexplored Frontier

There is a significant dearth of information regarding the pharmacodynamic properties of this compound. No studies have been identified that investigate its mechanism of action, receptor binding profile, or effects on signaling pathways. The primary focus of research has been on its utility as a biomarker rather than as a pharmacologically active agent.

Given that its parent compound, noscapine, has been investigated for various therapeutic effects, including antitussive and anticancer activities, it is plausible that this compound may also possess biological activity. However, without dedicated research, any discussion of its potential pharmacodynamics remains speculative.

Experimental Protocols for this compound Detection

The most well-documented aspect of this compound research is the analytical methodology for its detection in biological samples, primarily for toxicological screening.

Sample Preparation and Extraction

This compound is typically extracted from biological matrices such as urine, meconium, and umbilical cord tissue. A common procedure involves solid-phase extraction (SPE) to isolate the analyte from interfering substances.

The general workflow for sample preparation is as follows:

Analytical Instrumentation

The detection and quantification of this compound are typically performed using highly sensitive and specific analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This has been a standard method for the analysis of this compound in urine and postmortem samples[4][5].

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high sensitivity and is used for the detection of this compound in various matrices, including umbilical cord tissue.

The following table summarizes the key parameters from a validated LC-MS/MS method for this compound detection in umbilical cord tissue.

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 0.1 ng/g | [8] |

| Limit of Quantitation (LOQ) | 0.2 ng/g | [8] |

| Linear Range | 0.2 to 10.0 ng/g | [8] |

Future Directions and Conclusion

The existing body of research on this compound is heavily skewed towards its role as a forensic and toxicological biomarker. While this has led to the development of robust analytical methods for its detection, it has left a significant void in our understanding of its own pharmacological properties.

Future research should be directed towards:

-

Pharmacokinetic studies: Conducting formal ADME studies of this compound in animal models to determine its bioavailability, distribution, metabolic fate, and excretion profile.

-

Pharmacodynamic screening: Utilizing in vitro assays, such as receptor binding and enzyme inhibition assays, to identify potential biological targets of this compound.

-

In vivo pharmacological testing: Investigating the effects of this compound in animal models of various diseases, guided by the known activities of its parent compound, noscapine.

References

- 1. Metabolic fate of noscapine. II. Isolation and identification of novel metabolites produced by C-C bond cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Noscapine, an Emerging Medication for Different Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. usdtl.com [usdtl.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Validation of this compound as a marker for illicit opiate use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolic map and bioactivation of the anti-tumour drug noscapine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Detection of Codeine, Morphine, 6-Monoacetylmorphine, and this compound in Human Umbilical Cord Tissue: Method Validation and Evidence of In Utero Heroin Exposure - PMC [pmc.ncbi.nlm.nih.gov]

Meconin Solubility: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of meconin, a naturally occurring lactone found in opium and a metabolite of the antitussive drug noscapine. Understanding the solubility of this compound in various solvents is crucial for its extraction, purification, analysis, and formulation in pharmaceutical and research settings. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Core Data: this compound Solubility

The solubility of this compound has been determined in a range of solvents. The following table summarizes the available quantitative data. For ease of comparison, all solubility values have been standardized to mg/mL.

| Solvent | Temperature | Solubility (mg/mL) | Molar Solubility (M) | Reference |

| Water (cold) | Not Specified | ~1.43 (1 in 700 parts) | ~0.0074 | [1] |

| Water (boiling) | 100 °C | ~45.45 (1 in 22 parts) | ~0.234 | [1] |

| Water | 25 °C | 2.5 | 0.0129 | [2] |

| Ethanol | Not Specified | 10 | 0.0515 | [3][4] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 55 | 0.2832 | [3] |

| Dimethylformamide (DMF) | Not Specified | 30 | 0.1545 | [3][4] |

| DMSO:PBS (pH 7.2) (1:1) | Not Specified | 0.5 | 0.0026 | [3][4] |

| Chloroform | Not Specified | Soluble | - | [1][5][6] |

| Benzene | Not Specified | Soluble | - | [1] |

| Ether | Not Specified | Soluble | - | [1] |

| Glacial Acetic Acid | Not Specified | Soluble | - | [1] |

| Ethyl Acetate | Not Specified | Slightly Soluble | - | [6] |

Note: "Soluble" indicates that while quantitative data is not provided in the cited sources, this compound is described as being soluble in that solvent. The molar solubility was calculated using this compound's molecular weight of 194.18 g/mol .[2]

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data is fundamental for scientific research and drug development. The following are detailed methodologies for determining the solubility of this compound.

Method 1: Shake-Flask Method (Thermodynamic Solubility)

This gravimetric method is considered the gold standard for determining thermodynamic solubility due to its high accuracy.[7][8]

Materials:

-

This compound (crystalline solid, purity ≥95%)

-

Solvent of interest (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps

-

Centrifuge

-

Syringe filters (0.45 µm)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[8]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to allow the excess solid to settle. Centrifuge the vials to further separate the solid from the supernatant.

-

Sample Withdrawal and Dilution: Carefully withdraw a known volume of the clear supernatant using a pipette. To avoid disturbing the solid, it is advisable to take the sample from the upper portion of the liquid. Dilute the withdrawn sample with a known volume of the solvent to a concentration suitable for the chosen analytical method.

-

Quantification: Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

-

Solubility Calculation: Calculate the solubility of this compound in the original saturated solution by taking into account the dilution factor.

Method 2: UV-Vis Spectrophotometry

This method offers a more rapid determination of solubility and is suitable for compounds like this compound that possess a chromophore.[9]

Materials:

-

This compound

-

Solvent of interest (HPLC grade)

-

UV-Vis Spectrophotometer

-

Calibrated volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

-

Thermostatically controlled shaker

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound with known concentrations in the solvent of interest.

-

Generation of Calibration Curve: Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for this compound. Plot a calibration curve of absorbance versus concentration.

-

Sample Equilibration: Prepare a saturated solution of this compound in the solvent as described in the shake-flask method (Steps 1-3).

-

Sample Dilution: Withdraw a known volume of the clear supernatant and dilute it with a known volume of the solvent to ensure the absorbance falls within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted sample at the λmax.

-

Concentration Determination: Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

Solubility Calculation: Calculate the solubility in the original saturated solution, accounting for the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a compound using the shake-flask method followed by analytical quantification.

References

- 1. This compound [drugfuture.com]

- 2. This compound | C10H10O4 | CID 68437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | Endogenous Metabolite | TargetMol [targetmol.com]

- 4. caymanchem.com [caymanchem.com]

- 5. usbio.net [usbio.net]

- 6. This compound [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. benchchem.com [benchchem.com]

Meconin: A Technical Guide on its Biological Significance and Analytical Detection

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Meconin, a principal metabolite of the benzylisoquinoline alkaloid noscapine, has garnered significant attention not for its intrinsic biological activity, but as a crucial biomarker. This technical guide provides an in-depth overview of this compound, focusing on its metabolic origin, its pivotal role in forensic and clinical toxicology as an indicator of illicit opiate consumption, and the analytical methodologies employed for its detection. While direct evidence of this compound's own pharmacological functions is scarce, this document provides essential context by detailing the well-documented anti-cancer and anti-inflammatory properties of its parent compound, noscapine. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development and toxicology, offering structured data, detailed experimental protocols, and visual representations of key pathways and workflows.

Introduction

This compound (6,7-dimethoxyphthalide) is a stable, water-soluble metabolite of noscapine, an alkaloid found in the opium poppy (Papaver somniferum)[1]. Unlike opioid alkaloids such as morphine, noscapine lacks sedative, euphoric, or analgesic effects and has been traditionally used as an antitussive agent[2]. In recent years, noscapine has been extensively investigated for its potential as an anti-cancer and anti-inflammatory drug[1][3][4].

The significance of this compound lies in its utility as a specific biomarker for the consumption of illicit heroin. Street heroin is often contaminated with other poppy alkaloids, including noscapine. Pharmaceutical-grade diamorphine (heroin), on the other hand, is highly purified and devoid of such contaminants. Therefore, the detection of this compound in biological samples provides strong evidence of illicit opiate use[5][6]. This guide will first explore the biological activities of the parent compound, noscapine, to provide a pharmacological context, and then delve into the specifics of this compound as a biomarker, including its metabolic pathway, detection methods, and associated quantitative data.

Biological Activity and Function of the Parent Compound: Noscapine

While this compound itself has not been the focus of extensive biological activity studies, its parent compound, noscapine, exhibits significant pharmacological effects.

Anti-Cancer Activity

Noscapine has demonstrated potent anti-tumor activity in various cancer models[3][7]. Its primary mechanism of action involves the disruption of microtubule dynamics. By binding to tubulin, noscapine alters its conformation, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis in cancer cells[1][3]. It is noteworthy that noscapine appears to exert its cytotoxic effects preferentially on cancerous cells, with minimal toxicity to healthy cells[7].

Anti-Inflammatory Activity

Multiple studies have highlighted the anti-inflammatory properties of noscapine[1][2]. It has been shown to significantly reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interferon-γ (IFN-γ), and interleukin-6 (IL-6)[1]. The anti-inflammatory effects are also attributed to its ability to antagonize bradykinin receptors[2][6]. Brominated derivatives of noscapine have shown even more potent anti-inflammatory effects, inhibiting the secretion of tumor necrosis factor-α (TNF-α) and chemokine CXCL10 from macrophages[1][2].

This compound as a Biological Marker

The primary biological function attributed to this compound is its role as a stable and reliable biomarker for the detection of illicit heroin use.

Metabolism of Noscapine to this compound

Noscapine undergoes extensive metabolism in the body. One of the key metabolic pathways involves the cleavage of the C-C bond, leading to the formation of this compound and cotarnine[8]. This compound is a major metabolite and is excreted in the urine[1][8].

Quantitative Data

In Vitro Cytotoxicity of Noscapine and its Analogs

The following table summarizes the half-maximal inhibitory concentration (IC50) values of noscapine and its derivatives in various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

| Noscapine | 4T1 (mammary carcinoma) | 215.5 | [2] |

| Noscapine–phenylalanine | 4T1 (mammary carcinoma) | 11.2 | [2] |

| Noscapine–tryptophan | 4T1 (mammary carcinoma) | 16.3 | [2] |

| Cotarnine–tryptophan | 4T1 (mammary carcinoma) | 54.5 | [2] |

| Noscapine | A549 (lung cancer) | 73 | [9] |

| Noscapine–tryptophan | A549 (lung cancer) | 32 | [9] |

| Noscapine | H460 (lung cancer) | 34.7 ± 2.5 | [3] |

| Cisplatin | H460 (lung cancer) | 1.4 ± 0.1 | [3] |

| Noscapine | A549 (lung cancer) | 61.25 ± 5.6 | [3] |

| Cisplatin | A549 (lung cancer) | 4.2 ± 0.2 | [3] |

| Noscapine | MCF-7 (breast cancer) | 30 (48h) | [5] |

| Noscapine | MDA-MB-231 (breast cancer) | 20 (48h) | [5] |

Anti-inflammatory Effects of Noscapine

The following table presents data on the anti-inflammatory effects of noscapine in a carrageenan-induced paw edema model in rats.

| Treatment | Dose (mg/kg) | Time Post-Carrageenan | Paw Volume Inhibition (%) | Reference |

| Noscapine | 5 | 3 hours | Most effective dose, similar to indomethacin | [10] |

| Indomethacin | 10 | 3 hours | Standard anti-inflammatory drug | [10] |

| Noscapine | 20 | Day 10 | 71.81 (formaldehyde-induced arthritis) | [11] |

Experimental Protocols

Detection of this compound in Biological Samples

The detection of this compound is crucial for confirming illicit opiate use. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the gold-standard methods.

6.1.1 GC-MS Analysis of this compound in Urine (Adapted from Morley et al., 2007)

-

Sample Preparation: Urine samples are subjected to solid-phase extraction (SPE) to isolate the analytes of interest.

-

Derivatization: The extracted analytes are derivatized to increase their volatility and improve chromatographic separation.

-

GC-MS Analysis: The derivatized sample is injected into a GC-MS system. The gas chromatograph separates the components of the mixture, and the mass spectrometer identifies and quantifies this compound based on its specific mass-to-charge ratio and retention time.

6.1.2 LC-MS/MS Analysis of this compound in Umbilical Cord Tissue

-

Homogenization: Umbilical cord tissue is homogenized in a buffer solution.

-

Extraction: The homogenate is subjected to an extraction procedure, often involving SPE, to isolate the drug analytes.

-

LC-MS/MS Analysis: The extracted sample is analyzed using an LC-MS/MS system. The liquid chromatograph separates the compounds, and the tandem mass spectrometer provides high sensitivity and specificity for the detection and quantification of this compound.

Assessment of Noscapine's Biological Activity

6.2.1 In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Cancer cell lines are cultured in 96-well plates.

-

Treatment: Cells are treated with varying concentrations of noscapine or its analogs for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

-

Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution, and the absorbance is measured using a microplate reader. The absorbance is proportional to the number of viable cells.

-

IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated.

6.2.2 Carrageenan-Induced Paw Edema in Rats

-

Animal Model: Male Wistar rats are used.

-

Treatment: Noscapine or a standard anti-inflammatory drug (e.g., indomethacin) is administered intraperitoneally.

-

Induction of Inflammation: A subplantar injection of carrageenan suspension is given into the right hind paw to induce acute inflammation.

-

Measurement of Paw Edema: The thickness or volume of the paw is measured at various time points before and after carrageenan injection using a caliper or plethysmometer.

-

Evaluation of Anti-inflammatory Effect: The percentage inhibition of paw edema is calculated by comparing the paw volume of the treated groups with the control group.

Signaling Pathways of Noscapine

While specific signaling pathways for this compound are not established, the anti-cancer activity of its parent compound, noscapine, is linked to its interaction with tubulin and subsequent effects on the cell cycle and apoptosis.

References

- 1. Determination of noscapine and its metabolites in plasma by coupled-column liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]